molecular formula C6H13N3O3 B1265365 Citrulline, (+-)- CAS No. 627-77-0

Citrulline, (+-)-

Cat. No.: B1265365
CAS No.: 627-77-0
M. Wt: 175.19 g/mol
InChI Key: RHGKLRLOHDJJDR-UHFFFAOYSA-N
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Description

DL-Citrulline is a non-essential, non-proteinogenic amino acid that serves as a critical intermediate in pivotal biological pathways. It is a key metabolite in the urea cycle, the primary pathway in mammals for the detoxification and excretion of ammonia . Furthermore, citrulline is a fundamental component of the L-arginine-nitric oxide (NO) pathway. Following its cellular uptake, citrulline is efficiently recycled into L-arginine, the sole precursor for nitric oxide synthesis by nitric oxide synthase (NOS) enzymes . This conversion is crucial because, unlike L-arginine supplementation, citrulline is not subject to significant pre-systemic extraction in the liver, making it a more effective means of elevating plasma L-arginine levels and enhancing NO-dependent processes in research models . The resulting nitric oxide is a vital signaling molecule that regulates vascular tone, endothelial function, and blood flow . Beyond its role in the urea and NO cycles, citrulline can be incorporated into proteins through a post-translational modification known as citrullination, catalyzed by peptidylarginine deiminases (PADs) . This modification is of significant research interest in the study of autoimmune diseases and epigenetic regulation. Researchers utilize DL-Citrulline to investigate a wide range of scientific questions, including vascular physiology and blood flow regulation, cellular energy metabolism and ATP production, ammonia detoxification and nitrogen homeostasis, inflammatory processes and immune cell function, and the molecular mechanisms of protein citrullination in disease. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or human consumption use.

Properties

IUPAC Name

2-amino-5-(carbamoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGKLRLOHDJJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861910
Record name 2‐Amino‐5‐(carbamoylamino)pentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-77-0, 13594-51-9, 372-75-8
Record name DL-Citrulline
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Record name Citrulline, (+/-)-
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Record name CITRULLINE, (±)-
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Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Citrulline can be synthesized from L-ornithine monohydrochloride. The process involves treating L-ornithine with copper salts under alkaline conditions to protect the α-amino group. The δ-amino group is then formylated with carbamide. The copper ions are removed using sulfides or organic acids, releasing DL-Citrulline in satisfactory yield .

Industrial Production Methods

Industrial production of DL-Citrulline typically involves the hydrolysis of L-arginine under alkaline conditions. This method is preferred due to its efficiency and suitability for large-scale production. it requires careful control of reaction conditions to minimize by-products such as ornithine and urea .

Chemical Reactions Analysis

Urea Cycle Integration

DL-Citrulline is central to the urea cycle, where it bridges ammonia detoxification and arginine synthesis. The reaction proceeds as follows:

Reaction:
Ornithine + Carbamoyl Phosphate → Citrulline + Phosphate
Enzyme: Ornithine transcarbamylase (OTC)
Conditions: Mitochondrial matrix, pH 7.4–7.8

SubstrateProductCofactorReference
OrnithineCitrullineNone
Carbamoyl PhosphatePhosphate

Citrulline subsequently exits mitochondria and reacts with aspartate in the cytosol to form argininosuccinate, catalyzed by argininosuccinate synthase (ASS1) .

Nitric Oxide (NO) Synthase Byproduct

While DL-citrulline itself is not a direct NO precursor, its L-enantiomer is regenerated during NO production:

Reaction:
L-Arginine + O2_2 → NO + L-Citrulline
Enzyme: Nitric oxide synthase (NOS)
Mechanism: NOS oxidizes arginine’s guanidino group, releasing NO and citrulline .

ParameterValue
Turnover number (kcat_{cat})0.8–1.2 s1^{-1}
pH Optimum6.8–7.2

Antioxidant Activity

DL-Citrulline scavenges hydroxyl radicals (·OH) via non-enzymatic reactions:

Reaction:
Citrulline + ·OH → Dehydrocitrulline + H2_2O
Conditions: Aqueous solution, pH 7.4

Experimental Findings:

  • 100 μM–3 mM citrulline reduces ·OH by 40–60% in endothelial cells .

  • D-citrulline shows comparable radical scavenging to L-form in vitro .

Post-Translational Citrullination

Peptidylarginine deiminases (PADs) convert protein-bound arginine to citrulline:

Reaction:
Protein-Arg + H2_2O → Protein-Cit + NH3_3
Enzyme: PADs (calcium-dependent)
Biological Impact:

  • Alters protein charge, affecting structure (e.g., myelin basic protein) .

  • Citrullinated peptides implicated in autoimmune diseases .

Stability and Degradation

DL-Citrulline undergoes pH-dependent degradation:

Hydrolysis:
Citrulline + H2_2O → Ornithine + CO2_2 + NH3_3
Conditions: Acidic (pH < 3) or alkaline (pH > 9) environments .

pHHalf-Life (25°C)
2.012 hours
7.4>30 days
10.08 hours

Synthetic Modifications

DL-Citrulline participates in organic synthesis:

Acylation:
Citrulline + Acetyl Chloride → N-Acetylcitrulline
Yield: 75–85% in anhydrous DMF .

Esterification:
Citrulline + Methanol (H+^+) → Citrulline Methyl Ester
Conditions: HCl catalyst, 60°C, 6 hours .

Key Research Gaps

  • Most studies focus on L-citrulline; DL-form’s biological activity remains understudied.

  • Limited data on D-citrulline’s pharmacokinetics and toxicity .

Scientific Research Applications

Cardiovascular Health

Mechanism of Action
DL-Citrulline is primarily known for its role in enhancing nitric oxide (NO) production. It acts as a precursor to L-arginine, which is then converted into NO, a crucial molecule for vascular health. The increase in NO leads to vasodilation, improving blood flow and potentially lowering blood pressure.

Clinical Studies

  • Hypertension Management : A review highlighted that supplementation with L-citrulline has shown promise in lowering blood pressure in individuals with pre-hypertension and hypertension. It has been associated with improved endothelial function and reduced arterial stiffness .
  • Endothelial Function : Research indicates that L-citrulline supplementation can enhance endothelial function by increasing NO bioavailability, particularly in populations with reduced NO synthesis due to aging or cardiovascular diseases .
  • Metabolic Health : Studies have suggested that L-citrulline may improve metabolic health by enhancing insulin sensitivity and reducing markers of inflammation .

Exercise Performance

Ergogenic Effects
DL-Citrulline is widely used among athletes for its potential to enhance exercise performance. Its ability to increase blood flow and reduce fatigue makes it a popular supplement in resistance training and endurance sports.

Research Findings

  • Resistance Training : A study demonstrated that L-citrulline supplementation improved performance during high-intensity resistance training by reducing muscle soreness and fatigue .
  • Endurance Performance : In a meta-analysis involving various studies, L-citrulline was found to significantly improve time-to-exhaustion during endurance exercises. Participants who supplemented with L-citrulline showed enhanced aerobic utilization and reduced post-exercise lactate levels .
  • Fatigue Reduction : Another investigation reported that L-citrulline supplementation led to lower ammonia accumulation during exercise, which correlated with improved endurance performance .

Critical Care Management

Clinical Applications
DL-Citrulline has been explored as a therapeutic agent in critically ill patients, particularly those requiring mechanical ventilation.

Case Study Insights

  • ICU Outcomes : A randomized controlled trial involving critically ill patients indicated that L-citrulline supplementation resulted in significant improvements in clinical outcomes such as reduced fasting blood sugar levels and lower cholesterol levels compared to placebo .
  • Ventilator-Free Days : The same study reported an increase in ventilator-free days among patients receiving L-citrulline, suggesting its potential role in enhancing recovery during critical illness .

Summary of Findings

Application AreaKey FindingsReferences
Cardiovascular HealthReduces blood pressure; improves endothelial function
Exercise PerformanceEnhances endurance; reduces muscle soreness; lowers ammonia accumulation
Critical Care ManagementImproves clinical outcomes; increases ventilator-free days

Mechanism of Action

DL-Citrulline is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine is then used to produce nitric oxide, a key signaling molecule that helps regulate blood flow, blood pressure, and immune function. The conversion of DL-Citrulline to L-arginine also plays a role in detoxifying ammonia through the urea cycle .

Comparison with Similar Compounds

DL-Citrulline is often compared to other amino acids such as L-arginine and L-ornithine:

DL-Citrulline stands out due to its dual role in both the urea cycle and nitric oxide production, making it a unique and valuable compound in various fields of research and industry.

Biological Activity

DL-Citrulline, a non-essential amino acid, plays a significant role in various biological processes, particularly through its conversion to L-arginine and subsequent production of nitric oxide (NO). This article explores its biological activities, health benefits, and implications based on recent research findings.

Nitric Oxide Production
DL-Citrulline enhances the availability of L-arginine in the body, which is crucial for NO synthesis. NO is a signaling molecule that promotes vasodilation, thereby improving blood flow and cardiovascular health. The mechanism involves the activation of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP), which relaxes smooth muscle cells in blood vessels .

Cardiovascular Health

Research indicates that DL-citrulline supplementation can lead to significant improvements in cardiovascular function. In particular:

  • Blood Pressure Regulation : Studies have shown that citrulline can lower both resting and stress-induced blood pressure in individuals with prehypertension .
  • Endothelial Function : Supplementation has been linked to enhanced endothelial function and reduced oxidative stress, which are critical factors in preventing cardiovascular diseases .

Metabolic Health

DL-Citrulline also exhibits potential benefits for metabolic health:

  • Insulin Sensitivity : It may improve insulin sensitivity and reduce the risk of type 2 diabetes by enhancing NO bioavailability and reducing inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .
  • Lipid Profile Improvement : In critically ill patients, citrulline supplementation resulted in lower fasting blood sugar levels and improved lipid profiles, including reductions in total cholesterol and low-density lipoprotein (LDL) levels .

Case Studies

  • Critically Ill Patients
    A double-blind randomized clinical trial involving 82 critically ill patients demonstrated that those receiving 10 grams of DL-citrulline daily had significant reductions in fasting blood sugar and LDL cholesterol compared to the placebo group. Additionally, there was a notable increase in ventilator-free days within 28 days post-admission .
  • Exercise Performance
    While some studies suggest that citrulline may enhance exercise performance by reducing ammonia accumulation and improving aerobic metabolism, results have been mixed. A meta-analysis found no significant differences in endurance performance measures after acute ingestion of citrulline among young healthy adults . However, animal studies indicate potential benefits such as increased time to exhaustion during physical activity .

Research Findings Summary

Study FocusKey Findings
Cardiovascular HealthReduces blood pressure; improves endothelial function; lowers oxidative stress
Metabolic HealthImproves insulin sensitivity; lowers fasting blood sugar and LDL cholesterol
Exercise PerformanceMixed results; potential benefits observed in animal studies but not consistently replicated in humans

Q & A

Basic: What analytical methods are recommended to verify DL-Citrulline purity, and how does purity impact experimental reproducibility?

Answer:
DL-Citrulline purity (>98.0% as per TCI America ) is critical for reproducibility. High-performance liquid chromatography (HPLC) is the gold standard for assessing purity, as noted in质检报告 (COA) protocols . Researchers should cross-validate purity using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect impurities like residual solvents or enantiomeric contaminants. Inconsistent purity can skew dose-response studies in pharmacological models or alter nitrogen availability in microbial cultures .

Basic: What are the optimal storage conditions and handling protocols for DL-Citrulline to ensure chemical stability?

Answer:
DL-Citrulline is stable under dark, dry conditions at room temperature but degrades in humid environments or when exposed to oxidizers . Storage in airtight containers with desiccants is advised. For long-term stability, monitor via thermogravimetric analysis (TGA) to detect decomposition at its melting point (222°C) . Avoid aqueous solutions unless prepared fresh, as hydrolysis risks exist in alkaline conditions .

Advanced: How can DL-Citrulline be integrated as a nitrogen source in microbial culture media, and what parameters optimize its utilization?

Answer:
In Trichoderma viride cultures, DL-Citrulline serves as a nitrogen source at 0.75–1.25 L air/min aeration rates and pH 4.0–5.5 . Researchers should:

  • Conduct dose-response assays to determine minimal inhibitory concentrations.
  • Compare growth metrics (e.g., biomass yield, sporulation) against alternative nitrogen sources (e.g., ammonium nitrate).
  • Use LC-MS to track citrulline metabolism into urea cycle intermediates .

Advanced: How can contradictions in reported pharmacological effects (e.g., anti-asthenic activity) be systematically addressed?

Answer:
Discrepancies in pharmacological outcomes (e.g., anti-asthenic effects vs. null results) may arise from model-specific factors (e.g., species, dosage). To resolve contradictions:

  • Replicate studies using standardized animal models (e.g., murine fatigue assays) with controlled citrulline enantiomer ratios (D vs. L forms).
  • Apply metabolomics to identify off-target interactions (e.g., arginine biosynthesis pathways).
  • Meta-analyze existing data to isolate variables like administration route (oral vs. intravenous) .

Advanced: What methodologies are suitable for investigating DL-Citrulline’s thermodynamic properties in solution-phase studies?

Answer:
Thermochemical data (e.g., heat capacity, entropy) from Cox and Pilcher (1970) provide baseline parameters for solution-phase studies . Researchers should:

  • Use differential scanning calorimetry (DSC) to measure enthalpy changes during solvation.
  • Employ isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes (e.g., nitric oxide synthase).
  • Cross-reference experimental data with computational models (e.g., density functional theory) to predict reactivity under varying pH/temperature conditions .

Advanced: How can ecological toxicity risks of DL-Citrulline be assessed when empirical data are unavailable?

Answer:
While ecotoxicity data are lacking , researchers can:

  • Apply quantitative structure-activity relationship (QSAR) models to predict acute/chronic toxicity in aquatic organisms.
  • Conduct microcosm experiments with Daphnia magna or Chlorella vulgaris to estimate LC50 values.
  • Analyze biodegradation pathways via high-resolution mass spectrometry (HRMS) to identify persistent metabolites. Regulatory frameworks like REACH may require such data for environmental risk assessments .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citrulline, (+-)-
Reactant of Route 2
Citrulline, (+-)-

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